2,2-diphenyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide
Description
2,2-Diphenyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide is a synthetic acetamide derivative featuring a diphenylacetamide core linked to a 1,2-oxazole-3-ylmethyl group substituted at the 5-position with a thiophene ring. This structure combines lipophilic (diphenyl), electron-rich (thiophene), and heterocyclic (oxazole) motifs, which are common in bioactive molecules. The diphenyl group enhances membrane permeability, while the thiophene-oxazole fragment may engage in π-π stacking or hydrogen bonding, critical for target interactions .
Properties
IUPAC Name |
2,2-diphenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-22(23-15-18-14-19(26-24-18)20-12-7-13-27-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21H,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUHBLLDCXHVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that isoxazole derivatives, which this compound is a part of, have been described as inhibitors ofacetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a common target for drugs used in the treatment of Alzheimer’s disease.
Mode of Action
Given that isoxazole derivatives are known to inhibit ache, it can be inferred that this compound may interact with AChE to prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Replaces the oxazole-thiophene group with a thiazole ring.
- Key Differences : The thiazole’s sulfur atom vs. oxazole’s oxygen alters electronic properties. Thiazole’s higher polarizability may enhance π-interactions.
- Crystal Packing : Exhibits N–H···N hydrogen bonds and C–H···π interactions, stabilizing dimers. The target compound’s oxazole-thiophene group may form similar motifs but with altered geometry due to thiophene’s larger aromatic system .
- N-Isobutyl-2-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide () Structure: Shares the 5-(thiophen-2-yl)-1,2-oxazol-3-yl group but has an isobutyl chain and methoxy linker. This could affect binding affinity in biological systems .
Functional Group Variations
- Anti-Exudative Acetamides () Structure: Derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-arylacetamides. Activity: Demonstrated anti-exudative effects comparable to diclofenac sodium. The target compound’s thiophene-oxazole group may similarly modulate inflammation-related targets, though sulfanyl-triazole vs. oxazole-thiophene could lead to divergent potency .
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- Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
- Key Differences : Chlorine substituents and methoxymethyl groups in pesticides enhance herbicidal activity. The target compound lacks chlorine, suggesting different applications (e.g., pharmaceuticals vs. agrochemicals) .
Physicochemical and Pharmacokinetic Inference
Molecular Properties
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